molecular formula C36H66O2 B14327739 2,5-Di(pentadecan-2-yl)benzene-1,4-diol CAS No. 104956-78-7

2,5-Di(pentadecan-2-yl)benzene-1,4-diol

Katalognummer: B14327739
CAS-Nummer: 104956-78-7
Molekulargewicht: 530.9 g/mol
InChI-Schlüssel: GIBYIOGCDBACAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Di(pentadecan-2-yl)benzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes It features a benzene ring substituted with two hydroxyl groups at the 1 and 4 positions, and two pentadecan-2-yl groups at the 2 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(pentadecan-2-yl)benzene-1,4-diol typically involves the alkylation of hydroquinone (benzene-1,4-diol) with pentadecane derivatives. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with pentadecane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Types of Reactions:

    Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding hydroquinone derivatives. Reducing agents such as sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-Di(pentadecan-2-yl)benzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,5-Di(pentadecan-2-yl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s hydrophobic pentadecane chains also play a role in its interaction with lipid membranes and other hydrophobic environments.

Vergleich Mit ähnlichen Verbindungen

    Hydroquinone (benzene-1,4-diol): Lacks the long alkyl chains, making it more hydrophilic.

    Catechol (benzene-1,2-diol): Similar hydroxyl substitution but different positions, affecting its reactivity.

    Resorcinol (benzene-1,3-diol): Another isomer with different hydroxyl group positions.

Uniqueness: 2,5-Di(pentadecan-2-yl)benzene-1,4-diol is unique due to the presence of long hydrophobic alkyl chains, which impart distinct physical and chemical properties compared to other dihydroxybenzenes. These properties make it suitable for applications requiring both hydrophilic and hydrophobic interactions.

Eigenschaften

CAS-Nummer

104956-78-7

Molekularformel

C36H66O2

Molekulargewicht

530.9 g/mol

IUPAC-Name

2,5-di(pentadecan-2-yl)benzene-1,4-diol

InChI

InChI=1S/C36H66O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-31(3)33-29-36(38)34(30-35(33)37)32(4)28-26-24-22-20-18-16-14-12-10-8-6-2/h29-32,37-38H,5-28H2,1-4H3

InChI-Schlüssel

GIBYIOGCDBACAP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCCCCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.